

# An In-depth Technical Guide to the Physical and Chemical Properties of Aureol

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Disclaimer: The name "Aureol" can refer to at least two distinct chemical compounds. This guide focuses on the tetracyclic meroterpenoid (Molecular Formula: C21H30O2) isolated from the marine sponge Smenospongia aurea. A different compound, a coumestan (Molecular Formula: C15H8O6), is also referred to as Aureol in chemical databases.

## Introduction

Aureol is a tetracyclic meroterpenoid natural product first isolated from the Caribbean sponge Smenospongia aurea.[1] Meroterpenoids are hybrid natural products with a mixed biosynthetic origin, typically from both terpenoid and polyketide precursors.[2] Aureol and related compounds have garnered significant interest from the scientific community due to their unique molecular architecture and promising biological activities.[1][3] This document provides a comprehensive overview of the physical and chemical properties of the meroterpenoid Aureol, its synthesis, and its biological activities, intended for researchers, scientists, and drug development professionals.

## **Physical and Chemical Properties**

The physicochemical properties of **Aureol** are summarized in the table below. Due to its nature as a complex natural product, some physical properties such as melting point and boiling point are not readily available in the literature.



Property	Value	Source
Molecular Formula	C21H30O2	[1]
Molecular Weight	314.46 g/mol	[1]
Appearance	Not Reported	
Solubility	Soluble in organic solvents such as ethyl acetate and methanol.	[3]
Optical Rotation	Not Reported	

#### Spectroscopic Data:

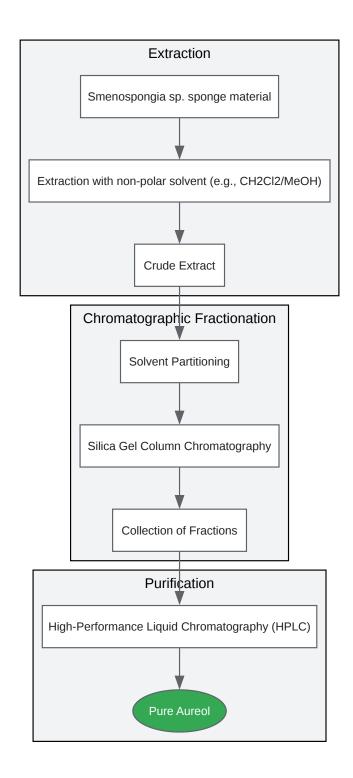
Spectroscopy	Data	Source
¹H NMR (CDCl₃, 400 MHz)	δ (ppm): 6.63 (1H, d, J=8.4 Hz), 6.58 (1H, d, J=8.4 Hz), 4.60 (1H, br s), 2.18 (3H, s), 2.16 (3H, s), 1.25 (3H, s), 0.91 (3H, s), 0.89 (3H, d, J=6.8 Hz), 0.80 (3H, s)	[1]
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	δ (ppm): 149.9, 147.6, 130.2, 122.1, 118.9, 115.6, 78.9, 56.4, 50.2, 42.1, 41.8, 39.8, 37.5, 33.5, 33.4, 28.0, 24.5, 22.8, 21.8, 20.6, 15.7	[1]
Mass Spectrometry (MS)	m/z: 314 [M]+	[1]

## **Experimental Protocols Isolation of Aureol from Smenospongia sp.**

The following is a general procedure for the isolation of **Aureol** based on a published method. [3]



#### Workflow for the Isolation of Aureol



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Caption: Workflow for the isolation of Aureol from Smenospongia sp.



#### Methodology:

- Extraction: The sponge material (Smenospongia sp.) is collected and lyophilized. The dried material is then extracted with a non-polar solvent system, such as a mixture of dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) and methanol (MeOH), to yield a crude extract.[3]
- Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate
  compounds based on their polarity. The resulting fractions are then subjected to column
  chromatography over silica gel, eluting with a gradient of solvents of increasing polarity (e.g.,
  n-hexane/ethyl acetate).
- Purification: Fractions containing **Aureol**, as identified by thin-layer chromatography (TLC), are pooled and further purified using high-performance liquid chromatography (HPLC) to yield the pure compound.[3]

## **Total Synthesis of (±)-Aureol**

Several total syntheses of **Aureol** have been reported. A concise route starting from (±)-albicanol is described below.[1]

Retrosynthetic Analysis of (±)-Aureol



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Caption: Retrosynthetic analysis of (±)-Aureol.

#### Key Synthetic Steps:

- Oxidation: (±)-Albicanol is oxidized to (±)-albicanal using a mild oxidizing agent like Dess-Martin periodinane.[1]
- Carbon-Carbon Bond Formation: The resulting aldehyde, (±)-albicanal, is coupled with a
  lithiated arene unit to form a key intermediate.[1]



- Biomimetic Rearrangement: This intermediate undergoes a biomimetic rearrangement involving 1,2-hydride and 1,2-methyl shifts, promoted by a Lewis acid such as BF₃·Et₂O, to form the tetracyclic core of **Aureol**.[1]
- Demethylation and Cyclization: The final steps involve demethylation of the aromatic ring followed by an acid-catalyzed cyclization to yield (±)-Aureol.[1]

## **Biological Activity and Signaling Pathways**

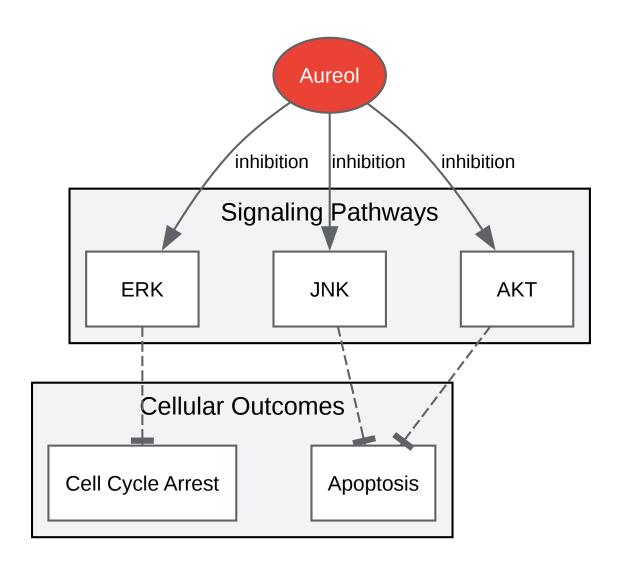
**Aureol** has been reported to exhibit several biological activities, including cytotoxicity against various cancer cell lines and anti-influenza-A virus activity.[1] While the specific signaling pathways modulated by **Aureol** have not been fully elucidated, the activities of other meroterpenoids provide insights into its potential mechanisms of action.[4]

## **Cytotoxic Activity**

**Aureol** has demonstrated selective cytotoxicity against human tumor cells, including colon adenocarcinoma HT-29 and non-small cell lung cancer A549 cells.[1] Many meroterpenoids exert their cytotoxic effects by inducing cell cycle arrest and apoptosis.[4] This is often achieved through the modulation of key signaling pathways such as the MAPK/ERK, JNK, and PI3K/Akt pathways.[4]

Hypothetical Signaling Pathway for **Aureol**-Induced Cytotoxicity





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Caption: Hypothetical signaling pathway for **Aureol**-induced cytotoxicity.

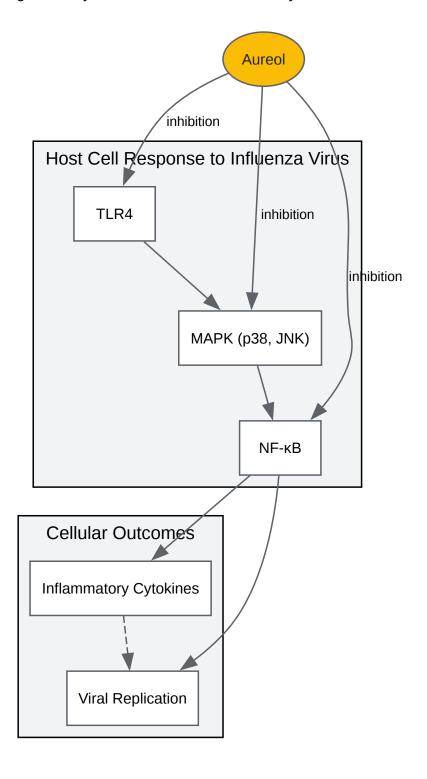
## **Anti-influenza-A Virus Activity**

The anti-influenza-A virus activity of **Aureol** is another significant biological property.[1] The antiviral mechanism of many natural products involves the inhibition of viral replication and the modulation of the host's immune response.[5] This can occur through the inhibition of signaling



pathways that are crucial for the virus life cycle, such as the TLR4, MAPK, and NF-κB pathways, which are involved in the inflammatory response to viral infection.[5]

Hypothetical Signaling Pathway for the Anti-Influenza Activity of Aureol



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Caption: Hypothetical signaling pathway for the anti-influenza activity of Aureol.

### Conclusion

The marine meroterpenoid **Aureol** is a structurally complex natural product with significant biological activities. This guide has summarized its key physical and chemical properties, outlined protocols for its isolation and synthesis, and discussed its potential mechanisms of action based on its cytotoxic and antiviral effects. Further research is warranted to fully elucidate the signaling pathways modulated by **Aureol**, which could pave the way for its development as a therapeutic agent.

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